molecular formula C14H13Cl4N B14056703 [2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

Cat. No.: B14056703
M. Wt: 337.1 g/mol
InChI Key: ZEHDYZLMOWJZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves multiple steps, starting with the chlorination of a cyclohexadiene derivative The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures to ensure selective chlorination

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the use of hazardous chlorinating agents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding chlorinated quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the dechlorination of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents like water or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated derivatives.

Scientific Research Applications

[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and dimethylamine group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylpentane
  • 1-Chloro-4-ethylcyclohexane
  • 4-tert-Butyl-3-iodoheptane
  • 1,4-Dibromobut-2-ene
  • 1-Bromo-4-sec-butyl-2-methylbenzene

Uniqueness

Compared to these similar compounds, [2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine stands out due to its multiple chlorine substitutions and the presence of a dimethylamine group

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-4-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)14-4-3-8(5-13(14)18)9-6-11(16)12(17)7-10(9)15/h3-5,7,9H,6H2,1-2H3

InChI Key

ZEHDYZLMOWJZKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2CC(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.